2-(methylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(methylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimidoquinolines. The presence of sulfur and nitrogen atoms in the heterocyclic ring system contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines . This one-pot reaction is typically carried out under reflux conditions in the presence of a suitable catalyst, such as trityl chloride . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired pyrimidoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards for safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidoquinoline ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its antitumor activity and potential as a chemotherapeutic agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Quinoline Derivatives: Compounds like quinoline and its derivatives have similar biological activities but lack the additional pyrimidine ring.
Uniqueness
2-(methylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-methylsulfanyl-5-phenyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C18H17N3O2S/c1-24-18-20-16-15(17(23)21-18)13(10-6-3-2-4-7-10)14-11(19-16)8-5-9-12(14)22/h2-4,6-7,13H,5,8-9H2,1H3,(H2,19,20,21,23) |
InChI Key |
MYGNPEXSQCEOSW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 |
Origin of Product |
United States |
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